Amquinate
Overview
Description
Amquinate is a chemical compound known for its antiparasitic properties. It belongs to the class of hydroxyquinolines and has shown significant activity against various parasites, including Toxoplasma species, Pneumocystis carinii, and Cryptosporidium parvum . This compound is particularly noted for its ability to interfere with DNA synthesis by inhibiting dihydroorotate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amquinate typically involves the reaction of quinoline derivatives with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the corresponding ester. This ester is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Amquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Amquinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its antiparasitic activity and its effects on cellular processes.
Medicine: Investigated for its potential use in treating parasitic infections and as a lead compound for developing new drugs.
Industry: Utilized in the production of antiparasitic agents and other pharmaceuticals
Mechanism of Action
Amquinate exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for pyrimidine nucleotide synthesis. This inhibition disrupts DNA synthesis in parasites, leading to their death. The compound targets the mitochondrial respiration of the parasites, making it highly effective against various parasitic infections .
Comparison with Similar Compounds
Buquinolate: Another hydroxyquinoline with antiparasitic activity.
Decoquinate: Known for its activity against Toxoplasma gondii and used in veterinary medicine.
Methylbenzoquate: Used in combination with other drugs for its synergistic effects.
Comparison: Amquinate is unique in its strong inhibition of dihydroorotate dehydrogenase, making it particularly effective against a broad range of parasites. While similar compounds like buquinolate and decoquinate also exhibit antiparasitic properties, this compound’s specific mechanism of action and its effectiveness in inhibiting DNA synthesis set it apart .
Properties
IUPAC Name |
methyl 7-(diethylamino)-4-oxo-6-propyl-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-8-12-9-13-15(10-16(12)20(6-2)7-3)19-11-14(17(13)21)18(22)23-4/h9-11H,5-8H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYCTBARPUAEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1N(CC)CC)NC=C(C2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169253 | |
Record name | Amquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17230-85-2 | |
Record name | Amquinate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMQUINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMQUINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21N28Z70CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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